molecular formula C6H8N4O B13114065 N'-Methylpyrazine-2-carbohydrazide

N'-Methylpyrazine-2-carbohydrazide

Cat. No.: B13114065
M. Wt: 152.15 g/mol
InChI Key: LWMIIJFFYDXHCD-UHFFFAOYSA-N
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Description

N'-Methylpyrazine-2-carbohydrazide is a pyrazine-derived carbohydrazide characterized by a pyrazine ring substituted at the 2-position with a methylcarbohydrazide group. Its synthesis typically involves hydrazinolysis of methyl pyrazine-2-carboxylate, yielding the compound in high efficiency (90%) under optimized conditions . Pyrazine derivatives are notable for their roles in medicinal chemistry, coordination chemistry, and materials science due to their aromatic heterocyclic structure and versatile reactivity .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N'-methylpyrazine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c1-7-10-6(11)5-4-8-2-3-9-5/h2-4,7H,1H3,(H,10,11)

InChI Key

LWMIIJFFYDXHCD-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Methylpyrazine-2-carbohydrazide can be synthesized starting from 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide . The reaction typically involves refluxing the methyl ester with hydrazine hydrate in methanol .

Industrial Production Methods

The industrial production of N’-Methylpyrazine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and standard procedures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

N'-Methylpyrazine-2-carbohydrazide and its derivatives have various applications in scientific research, particularly in the development of bioactive compounds with diverse biological activities .

Synthesis and Characterization: this compound can be synthesized through hydrazinolysis of methyl pyrazine-2-carboxylate, yielding a high percentage of the product . Spectroscopic techniques such as IR, MS, and NMR are used to characterize synthesized compounds, with X-ray crystallographic studies providing unambiguous confirmation .

Biological Activities:

  • Antimicrobial Activity: Schiff bases, which can be synthesized using this compound derivatives, display antibacterial and antifungal activities .
  • Urease Inhibition: Some hydrazide derivatives, synthesized from 5-methylpyrazine carboxylic acid, have demonstrated urease inhibition activity .
  • Antioxidant properties: this compound derivatives have been evaluated for antioxidant activity .
  • Antitumor activity: Schiff bases are known to have antitumor properties .

Case Studies and Research Findings:

  • Iminobenzoates Synthesis: Pyrazine-2-carbohydrazide and 5-methylpyrazine-2-carbohydrazide are used as starting materials to synthesize iminobenzoates with pyrazine moieties at terminal positions .
  • Supramolecular Structures: Methylated pyrazine-2-carbohydrazides can form supramolecular structures through weak C-H···O/N hydrogen bonds and π-π stacking interactions .
  • Organotin(IV) Complexes: Thiocarbohydrazones, related compounds, are used to form organotin(IV) complexes, which are screened for antibacterial activity against various bacteria such as Escherichia coli and Staphylococcus aureus .
  • Applications of Carbohydrazide Derivatives: Carbohydrazide and its derivatives, including formazans, have potential as pharmacologically active substances with antiviral, anti-inflammatory, anti-tubercular, anti-Parkinson, anticancer, and anti-HIV properties .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

N'-Methylpyrazine-2-carbohydrazide vs. 5-Methylpyrazine-2-carbohydrazide Derivatives
  • Substituent Position: The methyl group in this compound is attached to the hydrazide nitrogen, whereas in 5-methylpyrazine-2-carbohydrazide derivatives, the methyl group is on the pyrazine ring (position 5).
  • Dihedral Angles : In N'-benzylidene derivatives of this compound, dihedral angles between the pyrazine and benzene rings range from 55° to 78°, which may affect molecular packing and intermolecular interactions .
This compound vs. N-Pyridyl-Hydrazone Derivatives
  • Core Heterocycle: Pyrazine-based carbohydrazides exhibit distinct electronic properties compared to pyridine-based hydrazones (e.g., N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine).

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Structural Feature
This compound C₇H₈N₄O Not Reported Ethanol, DMSO Methyl on hydrazide N
5-Methylpyrazine-2-carbohydrazide C₇H₈N₄O 180–185 DMF, Chloroform Methyl on pyrazine C5
N'-Benzylidene derivatives (IIa–IIe) C₁₃–C₁₄H₁₂–₁₄N₄O 160–250 Methanol, Acetone Benzylidene substituent
Imidazo[1,2-a]pyridine derivatives C₁₀H₁₂N₄O₂S 210–220 DCM, THF Fused imidazo-pyridine core

Data compiled from

Coordination Chemistry

  • This compound: Not explicitly studied, but related pyrazine derivatives (e.g., 2-methylpyrazine) form CdX₂ coordination polymers with octahedral geometry. Methyl substituents enhance thermal stability compared to chloro analogs .
  • 2-Chloropyrazine vs. 2-Methylpyrazine : Chloro substituents increase ligand rigidity, whereas methyl groups promote steric flexibility, influencing polymer morphology and reactivity .

Biological Activity

N'-Methylpyrazine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities.

Synthesis and Characterization

This compound is synthesized through the reaction of methylpyrazine-2-carboxylic acid with hydrazine derivatives. The process typically involves the formation of hydrazones, which are characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For example, the synthesis of derivatives has been confirmed through X-ray crystallography, revealing their structural integrity and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pathogen Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus1520
Escherichia coli1225
Candida albicans1030

Anticancer Activity

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of human leukemia K562 cells, with an IC50 value indicating significant potency.

Cell Line Cytotoxicity (%) IC50 (µM)
K562 (leukemia)7025±5
MCF-7 (breast cancer)6030±4

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in fatty acid biosynthesis, similar to other pyrazine derivatives. This inhibition disrupts essential metabolic processes in both bacteria and cancer cells .
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results demonstrated a significant reduction in bacterial load, suggesting that this compound could be a candidate for developing new antimicrobial agents.

Study on Anticancer Effects

Another study focused on the anticancer potential of this compound in vitro against various cancer cell lines. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Methylpyrazine-2-carbohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and methylhydrazine. Key steps include:

  • Hydrazide Formation : Reacting methylhydrazine with activated pyrazine esters or acyl chlorides under reflux in ethanol or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.
  • Derivatization : Schiff base derivatives are prepared by reacting the hydrazide with substituted aldehydes (e.g., 4-nitrobenzaldehyde) under acidic catalysis (acetic acid) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) and confirms hydrazide formation .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves methyl group signals (~3.0 ppm) and aromatic protons (~8.0–9.0 ppm) .
  • XRD : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for 15 minutes upon contact; consult SDS for toxicity data (e.g., acute oral LD₅₀ >2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can density functional theory (DFT) and natural bond orbital (NBO) analysis be applied to study the electronic properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) in Gaussian 09W. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→σ* or π→π*) to explain stabilization of specific conformers .
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine computational models .

Q. What methodological approaches are used to investigate the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Ligand Design : Synthesize Schiff base derivatives (e.g., N'-benzylidene variants) to enhance metal-binding affinity via imine and carbonyl groups .
  • Complex Synthesis : React hydrazide derivatives with Mn(II)/Ru(II) salts in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
  • Characterization : Use cyclic voltammetry to assess redox activity and single-crystal XRD to confirm octahedral or square-planar geometries .

Q. How can researchers resolve contradictions in reported crystal structure data for hydrazide derivatives?

  • Methodological Answer :

  • Refinement Tools : Reprocess raw diffraction data with SHELXL-2019 to correct for twinning or disorder .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) via CrystalExplorer to validate packing motifs .
  • Cross-Validation : Compare experimental XRD data with DFT-optimized structures (RMSD <0.05 Å) to identify systematic errors .

Q. What strategies optimize the biological activity screening of this compound derivatives against resistant microbial strains?

  • Methodological Answer :

  • Derivative Libraries : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance membrane permeability .
  • MIC Assays : Test compounds against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (minimum inhibitory concentration <50 µg/mL considered active) .
  • Docking Studies : Use AutoDock Vina to predict binding to enzyme targets (e.g., InhA enoyl-ACP reductase) and prioritize derivatives with low ΔG values (<−8 kcal/mol) .

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